[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
Description
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 5-ethoxy-2,4-dimethylphenyl group attached to a sulfonyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) amine. This structure combines a substituted aromatic system with a polar heterocyclic group, conferring unique physicochemical properties.
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNIULHTMDEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxy-dimethylphenyl intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.
Amination: The final step involves the reaction of the sulfonyl derivative with oxolan-2-ylmethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxolan-2-ylmethylamine moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound A : 2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS RN: 346691-91-6)
- Structure : Differs in phenyl substitution (2,4,6-trimethyl vs. 5-ethoxy-2,4-dimethyl).
- Electronic Effects: Methyl groups are weaker electron donors than ethoxy, altering the sulfonamide’s electron density and acidity .
Compound B : 4-Bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS RN: 310418-41-8)
- Structure : Features a para-bromo substituent instead of ethoxy and dimethyl groups.
- Impact :
- Electron-Withdrawing Effect : The bromo group deactivates the phenyl ring, increasing the sulfonamide’s acidity and reducing nucleophilicity .
- Applications : Brominated sulfonamides are often intermediates in pharmaceuticals, whereas ethoxy-dimethyl derivatives may prioritize agrochemical applications (see ) .
Variations in the Heterocyclic Amine Group
Compound C : Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
- Structure : Replaces the sulfonamide group with a 1,2,4-oxadiazole heterocycle.
- Stability: Oxadiazoles are prone to hydrolysis under acidic conditions, whereas sulfonamides exhibit greater stability .
Functional Analogues in Agrochemical Chemistry
Compound D : Metsulfuron Methyl (CAS RN: 74223-64-6)
- Structure : A sulfonylurea herbicide with a triazine core instead of a phenyl group.
- Impact: Mode of Action: Targets acetolactate synthase (ALS) in plants, unlike the phenyl sulfonamides, which may have different biological targets. Electron-Donor Groups: The methoxy group in metsulfuron methyl parallels the ethoxy group in the target compound, both influencing electron distribution .
Data Table: Structural and Property Comparison
| Compound Name | Molecular Weight | Key Substituents | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | ~325 g/mol* | 5-ethoxy-2,4-dimethylphenyl | Moderate solubility, electron-rich | Research intermediate |
| 2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)BSA | ~313 g/mol | 2,4,6-trimethylphenyl | High steric bulk, low acidity | Material science |
| 4-Bromo-N-(oxolan-2-ylmethyl)BSA | ~330 g/mol | 4-bromophenyl | High acidity, UV reactivity | Pharmaceutical intermediate |
| Metsulfuron Methyl | 381 g/mol | Triazine, methoxy | Herbicidal activity, ALS inhibition | Agriculture |
Research Findings and Implications
Biological Activity
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine, with CAS number 902249-32-5, is a sulfonamide derivative notable for its potential applications in medicinal chemistry. This compound's unique structural features, including an ethoxy-substituted aromatic ring and an oxolan moiety, suggest promising biological activities that merit comprehensive investigation.
- Molecular Formula : C₁₅H₂₃N₁O₄S
- Molecular Weight : 313.4 g/mol
- Structure : The compound contains a sulfonamide group that is often associated with various biological activities, particularly in drug development.
The biological activity of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its reactivity and potential to form hydrogen bonds with biological macromolecules, which may enhance its pharmacological profile.
Biological Activities
Research indicates that compounds similar to (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine exhibit a range of biological activities:
- Antibacterial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural similarities to known sulfonamides suggest potential efficacy against bacterial infections.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antidiabetic Potential : Similar compounds have been explored for their ability to regulate glucose levels and improve insulin sensitivity, indicating a potential role in diabetes management.
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological activity of sulfonamide derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial effects of various sulfonamide derivatives, indicating that modifications can enhance activity against resistant strains. |
| Study 2 | Explored anti-inflammatory properties in vivo, demonstrating reduced cytokine levels in treated models. |
| Study 3 | Evaluated the antidiabetic effects of structurally related compounds, showing improved glycemic control in diabetic animal models. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine. Key factors influencing its activity include:
- Substituent Effects : The presence of ethoxy and dimethyl groups may enhance lipophilicity and bioavailability.
- Sulfonamide Group : Essential for antibacterial activity; modifications can lead to varied efficacy profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Celecoxib | Sulfonamide with cyclooxygenase inhibition | Anti-inflammatory |
| Benzene sulfonamide | Simple sulfonamide structure | Antimicrobial |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is yet to be fully elucidated. However, studies on similar compounds suggest that:
- Absorption : Likely facilitated by the ethoxy group enhancing solubility.
- Metabolism : Potentially involves hepatic pathways common to sulfonamides.
- Excretion : Expected through renal routes, necessitating monitoring for nephrotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
